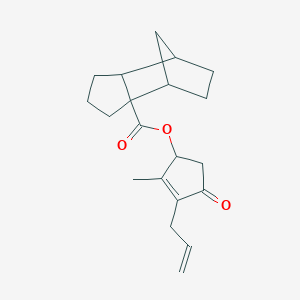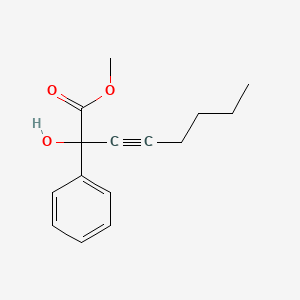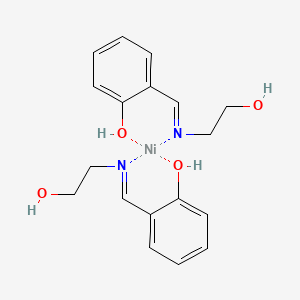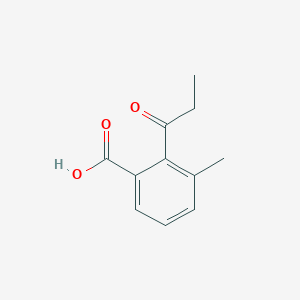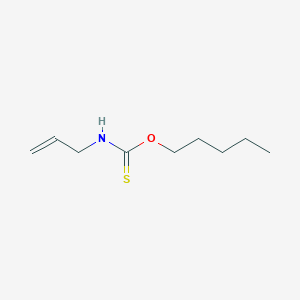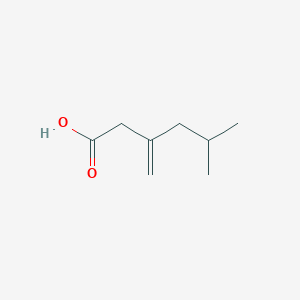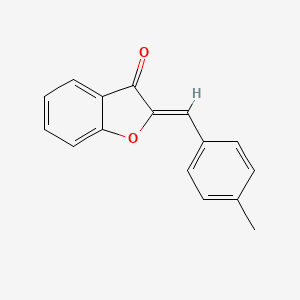
N-Benzyloxycarbonylvalylprolinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonylvalylprolinal is a synthetic organic compound that has garnered interest in various fields of scientific research. It is a derivative of valine and proline, two amino acids, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonylvalylprolinal typically involves the protection of the amino group of valine with a benzyloxycarbonyl group, followed by coupling with proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonylvalylprolinal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the proline moiety can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: The major product is N-Benzyloxycarbonylvalylproline.
Reduction: The major product is N-Benzyloxycarbonylvalylprolinol.
Substitution: The major product is valylprolinal.
Scientific Research Applications
N-Benzyloxycarbonylvalylprolinal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonylvalylprolinal involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound towards its target. The aldehyde group in the proline moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonylvalylproline: Similar in structure but lacks the aldehyde group.
N-Benzyloxycarbonylvalylprolinol: Similar in structure but has an alcohol group instead of an aldehyde.
N-Benzyloxycarbonylvalylalanine: Similar in structure but contains alanine instead of proline.
Uniqueness
N-Benzyloxycarbonylvalylprolinal is unique due to the presence of the aldehyde group in the proline moiety, which allows it to undergo specific chemical reactions and interact with enzymes in a distinct manner. This makes it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors.
Properties
CAS No. |
91650-00-9 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(2-formylpyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)16(17(22)20-10-6-9-15(20)11-21)19-18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,11,13,15-16H,6,9-10,12H2,1-2H3,(H,19,23)/t15?,16-/m0/s1 |
InChI Key |
QRONLDFFPZYHDZ-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


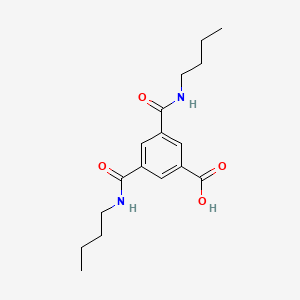
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
